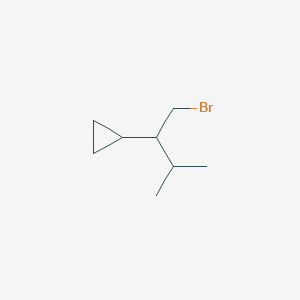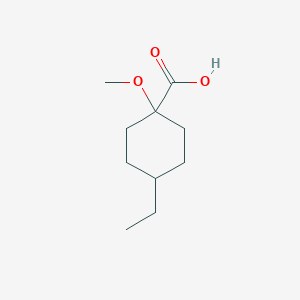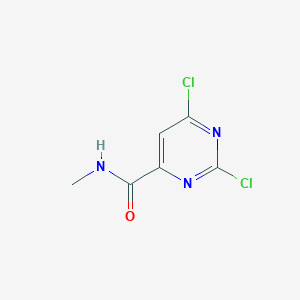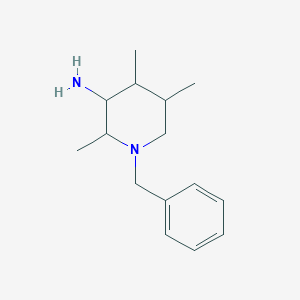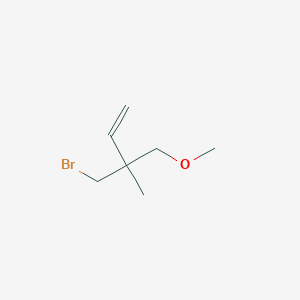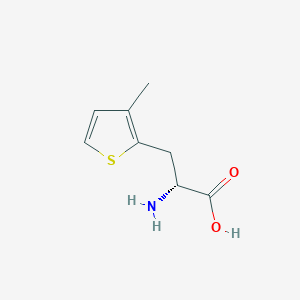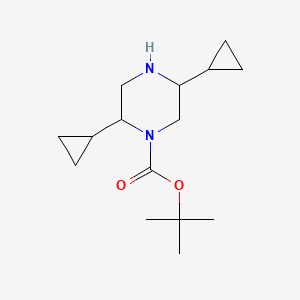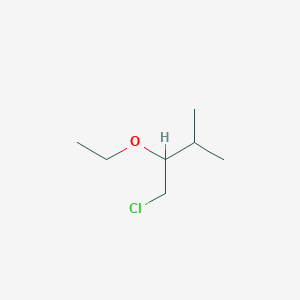
1-Chloro-2-ethoxy-3-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-ethoxy-3-methylbutane is an organic compound that belongs to the class of alkyl halides. It is characterized by the presence of a chlorine atom, an ethoxy group, and a methyl group attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-2-ethoxy-3-methylbutane can be synthesized through several methods. One common approach involves the reaction of 2-ethoxy-3-methylbutanol with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
2-ethoxy-3-methylbutanol+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the chlorination of 2-ethoxy-3-methylbutane using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃).
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-ethoxy-3-methylbutane undergoes various types of chemical reactions, including:
Nucleophilic Substitution (S_N2): This reaction involves the replacement of the chlorine atom with a nucleophile. Common nucleophiles include hydroxide ions (OH⁻), alkoxide ions (RO⁻), and cyanide ions (CN⁻).
Elimination (E2): In the presence of a strong base, this compound can undergo elimination to form alkenes. For example, treatment with potassium tert-butoxide (KOtBu) can lead to the formation of 2-ethoxy-3-methyl-1-butene.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), sodium methoxide (NaOMe), and sodium cyanide (NaCN). The reactions are usually carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are commonly used. The reactions are often conducted at elevated temperatures to facilitate the elimination process.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products such as 2-ethoxy-3-methylbutanol, 2-ethoxy-3-methylbutyl cyanide, or 2-ethoxy-3-methylbutyl ether can be formed.
Elimination: The major product is typically 2-ethoxy-3-methyl-1-butene.
Applications De Recherche Scientifique
1-Chloro-2-ethoxy-3-methylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research into potential pharmaceutical applications may involve the use of this compound as a building block for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-ethoxy-3-methylbutane in chemical reactions typically involves the formation of a transition state where the chlorine atom is replaced by a nucleophile or eliminated to form a double bond. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-3-methylbutane: Similar in structure but lacks the ethoxy group.
1-Chloro-2-methylbutane: Similar in structure but lacks the ethoxy group and has a different position for the chlorine atom.
2-Chloro-2-methylbutane: Similar in structure but has the chlorine atom on a different carbon.
Uniqueness
1-Chloro-2-ethoxy-3-methylbutane is unique due to the presence of both an ethoxy group and a chlorine atom on the butane backbone. This combination of functional groups imparts distinct reactivity and makes it a versatile compound for various chemical transformations.
Propriétés
Formule moléculaire |
C7H15ClO |
|---|---|
Poids moléculaire |
150.64 g/mol |
Nom IUPAC |
1-chloro-2-ethoxy-3-methylbutane |
InChI |
InChI=1S/C7H15ClO/c1-4-9-7(5-8)6(2)3/h6-7H,4-5H2,1-3H3 |
Clé InChI |
OSSIDVGNJBSRPD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CCl)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-([1-(Chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13174179.png)
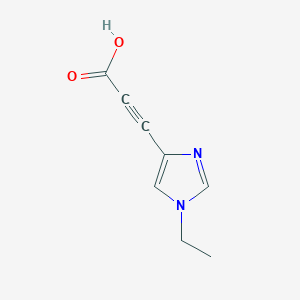
![tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13174190.png)
